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Compound of Interest

Compound Name: 4'-Methoxyresveratrol

Cat. No.: B15609845 Get Quote

A deep dive into the computational assessment of 4'-Methoxyresveratrol against key

biological targets reveals a nuanced landscape of binding affinities and inhibitory potential

when compared to its parent compound, resveratrol, and other related stilbenoids. This guide

synthesizes findings from multiple in-silico studies, presenting a comparative analysis of their

docking performance, supported by detailed experimental protocols and visual representations

of relevant biological pathways.

Recent computational studies have highlighted 4'-Methoxyresveratrol (4'-MRESV) as a

compound of significant interest, often exhibiting comparable or superior binding affinities to

various protein targets compared to resveratrol. These in-silico investigations are crucial in

guiding further drug development and understanding the structure-activity relationships of

these bioactive molecules.

Comparative Docking Performance: A Tabular
Summary
The following tables summarize the quantitative data from various molecular docking studies,

comparing the binding energies and inhibitory concentrations of 4'-Methoxyresveratrol and its

analogs against several key protein targets.

Table 1: Comparative Binding Affinities Against Various
Targets
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Compound Target Protein
Binding Energy
(kcal/mol)

Reference

4'-Methoxyresveratrol

(4'-MRESV)
PAR1 -9 to -11 (Average) [1]

Resveratrol PAR1 Less than 4'-MRESV [1]

Resveratrol

Derivatives (general)
Tyrosinase -5.9 to -7.3 [2]

Kojic Acid (Control) Tyrosinase -5.6 [2]

Dihydrooxyresveratrol

(4)
COX-2

-85.29 (in vacuo),

-47.16 (aqueous)
[3]

Resveratrol SIRT1 -6.4 [4]

Pterostilbene SIRT1 -6.5 [4]

Curcumin SIRT1 -7.1 [4]

Resveratrol 4'-(6-

galloylglucoside)
SIRT1 -46.8608 kJ/mol [5]

Table 2: Comparative In-Vitro Inhibitory Activity
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Compound Biological Activity IC50 Value Reference

4'-Methoxyresveratrol

(4'-MRESV)

Anti-platelet (TRAP-

induced)

~2.5 orders of

magnitude lower than

resveratrol

[6][7]

3-MRESV
Anti-proliferative (PC-

3 cells)

More potent than

resveratrol
[1][7]

3,4′-DMRESV and

TMRESV

Anti-proliferative

(HCT116 cells)

More potent than

resveratrol
[1][7]

Dihydrooxyresveratrol

(4)
COX-2 Inhibition 11.50 ± 1.54 µM [3]

Oxyresveratrol Tyrosinase Inhibition
More potent than

resveratrol
[8]

Resveratrol Analog 'D' Tyrosinase Inhibition 28.66 µg/mL [9]

Resveratrol Tyrosinase Inhibition 57.05 µg/mL [9]

In-Depth Look at Experimental Protocols
The accuracy and reliability of molecular docking studies are intrinsically linked to the

methodologies employed. The following protocols are based on the experimental sections of

the cited research.

Molecular Docking Protocol for PAR1
In a study investigating the binding of resveratrol methoxy derivatives with the Protease-

Activated Receptor 1 (PAR1), an induced-fit docking algorithm was utilized as implemented in

the Schrödinger Suite.[6] The grid box for the docking calculations was centered on the ligand

present in the crystal structure. The size of the grid box was defined as twice the distance from

the ligand's center to its furthest atom, with an additional 10 Å in each dimension. The scoring

calculations were performed using the standard precision (SP) mode.[6]

Molecular Docking Protocol for Tyrosinase
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For the investigation of tyrosinase inhibition, molecular docking was performed using tyrosinase

from Agaricus bisporus (PDB ID: 2Y9X).[2] A standard docking protocol was validated and then

applied to the resveratrol derivatives. While the specific software is not mentioned in this

abstract, such studies typically involve defining a binding site and using a scoring function to

rank the binding affinities of the ligands.[2] Another study utilized AutoDock 4, AutoDock Vina,

and ArgusLab 4.0.1 for docking hydroxyl-substituted 2-phenyl-naphthalenes with tyrosinase

(PDB entry: 3NQ1), employing a genetic algorithm for the docking runs.[10]

Molecular Docking Protocol for SIRT1
Comparative docking of resveratrol and its derivatives with Sirtuin 1 (SIRT1) was conducted

using AutoDock Vina.[5] The 3D structures of the ligands were prepared and energetically

minimized using the MM2 force field with ChemDraw and Chem3D tools. The SIRT1 protein

structure with PDB ID 5BTR was used as the receptor for the docking analysis.[5][11]

Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological

processes and experimental workflows.
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Caption: A generalized workflow for comparative molecular docking studies.
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Caption: The anti-inflammatory signaling pathway inhibited by 4'-Methoxyresveratrol.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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